molecular formula C6H15NO B1589885 N-(2-Methoxyethyl)-N-propylamine CAS No. 43175-57-1

N-(2-Methoxyethyl)-N-propylamine

Cat. No.: B1589885
CAS No.: 43175-57-1
M. Wt: 117.19 g/mol
InChI Key: UDZCEFCJEGGQOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-propylamine is an organic compound characterized by the presence of a methoxyethyl group and a propylamine group

Scientific Research Applications

N-(2-Methoxyethyl)-N-propylamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-N-propylamine typically involves the reaction of 2-methoxyethanol with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)-N-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methoxyethyl or propylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-propylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-N-methylamine
  • N-(2-Methoxyethyl)-N-ethylamine
  • N-(2-Methoxyethyl)-N-butylamine

Comparison: N-(2-Methoxyethyl)-N-propylamine is unique due to its specific combination of methoxyethyl and propylamine groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCEFCJEGGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481834
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43175-57-1
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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